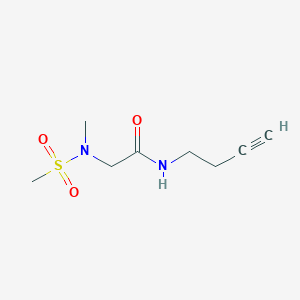

N-(but-3-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide

Description

Properties

IUPAC Name |

N-but-3-ynyl-2-[methyl(methylsulfonyl)amino]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3S/c1-4-5-6-9-8(11)7-10(2)14(3,12)13/h1H,5-7H2,2-3H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYXKKSNUJXEYDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NCCC#C)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(but-3-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide typically involves the reaction of but-3-yn-1-amine with N-methylmethylsulfonamide in the presence of acetic anhydride. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to ensure precise control over reaction parameters, leading to a more sustainable and cost-effective production process .

Chemical Reactions Analysis

Types of Reactions

N-(but-3-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide can undergo various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alkyne group may yield ketones or aldehydes, while reduction of the sulfonamide group may produce primary or secondary amines.

Scientific Research Applications

Chemical Properties and Structure

N-(but-3-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide is characterized by a unique molecular structure that contributes to its biological activity. The compound features a butynyl group, which may enhance its interaction with biological targets due to its alkyne functionality. The methylsulfonamide moiety is known for its ability to form hydrogen bonds, potentially influencing the compound's pharmacokinetics and pharmacodynamics.

Antidiabetic Activity

Research indicates that compounds with similar structural features have shown promise as antidiabetic agents. For instance, studies on related acetamides have demonstrated their effectiveness in inhibiting key enzymes involved in glucose metabolism, such as alpha-glucosidase and alpha-amylase. These enzymes play crucial roles in carbohydrate digestion and absorption, making them prime targets for managing diabetes .

Anticancer Potential

The anticancer properties of compounds with similar backbones have been extensively studied. In vitro assays have revealed that certain acetamides exhibit selective cytotoxicity against various cancer cell lines, including breast and colon carcinoma cells . The mechanism of action often involves the inhibition of specific protein kinases or interference with cell cycle progression, leading to apoptosis in cancerous cells.

Mechanistic Studies

Understanding the mechanisms underlying the biological effects of this compound is crucial for its development as a therapeutic agent.

Enzyme Inhibition Assays

Enzyme inhibition assays are commonly employed to evaluate the efficacy of this compound against metabolic enzymes. For example, the Lineweaver-Burk plot can be utilized to determine the inhibition kinetics against alpha-glucosidase, providing insights into the compound's potency and mode of action .

Molecular Docking Studies

Molecular docking studies can facilitate the understanding of how this compound interacts with its biological targets at the molecular level. These studies help predict binding affinities and elucidate the structural basis for its activity, guiding further optimization of the compound for enhanced therapeutic effects.

Case Study: Antidiabetic Screening

In a recent study focused on screening new synthetic compounds for antidiabetic properties, derivatives of acetamides were evaluated using various computational tools and laboratory experiments. These studies highlighted significant inhibitory activity against alpha-glucosidase, suggesting that this compound may possess similar properties .

Case Study: Anticancer Activity Evaluation

Another case study investigated the cytotoxic effects of structurally related compounds on various cancer cell lines using MTT assays. The results indicated that certain derivatives exhibited potent antiproliferative activity without significant toxicity to normal cells, emphasizing their potential as anticancer agents .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of N-(but-3-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide involves its interaction with specific molecular targets. The alkyne group can participate in click chemistry reactions, while the sulfonamide group can act as a pharmacophore, interacting with biological targets such as enzymes or receptors. The acetamide group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Anticancer Acetamides

Several acetamides with sulfonamide or heterocyclic substituents demonstrate notable anticancer activity.

Key Differences :

Antimicrobial and Antifungal Acetamides

Sulfonamide-linked acetamides show broad-spectrum antimicrobial effects.

Key Differences :

- Compound 47’s benzo[d]thiazole and piperazine groups enable multi-target interactions, while the target’s alkyne may limit bacterial membrane penetration.

Enzyme-Inhibiting Acetamides

Acetamides with sulfonamide or heterocyclic groups modulate enzymes like MAO, AChE, and FPR.

Key Differences :

- The pyridazinone group in FPR agonists enables receptor-specific binding, while the target’s alkyne may limit enzyme access.

Anti-inflammatory Acetamides

Quinazolinone-modified acetamides show moderate anti-inflammatory effects.

Key Differences :

- Quinazolinone derivatives target prostaglandin synthesis, whereas the target’s mechanism remains speculative.

Biological Activity

N-(but-3-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide is a compound of increasing interest in the fields of medicinal chemistry and biological research. Its unique structure, featuring an alkyne group and sulfonamide moiety, suggests potential for diverse biological activities, including enzyme inhibition and interaction with various biological targets.

Chemical Structure and Synthesis

The compound can be synthesized through the reaction of but-3-yn-1-amine with N-methylmethylsulfonamide in the presence of acetic anhydride. This reaction typically requires controlled conditions to optimize yield and purity. The synthetic route involves:

- Reagents : But-3-yn-1-amine, N-methylmethylsulfonamide, acetic anhydride.

- Conditions : The reaction is often facilitated by a catalyst under specific temperature and solvent conditions to enhance efficiency and scalability.

The biological activity of this compound can be attributed to its functional groups:

- Alkyne Group : This moiety allows for participation in click chemistry reactions, which are useful for bioconjugation applications.

- Sulfonamide Group : Known for its ability to interact with various enzymes, this group can act as a pharmacophore, potentially inhibiting specific biological pathways.

- Acetamide Group : Enhances binding affinity to biological targets, improving specificity in interactions .

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant enzyme inhibition properties. For instance, sulfonamide derivatives have been shown to effectively inhibit carbonic anhydrase and other enzymes critical in metabolic pathways. The interaction mechanisms often involve hydrogen bonding and hydrophobic interactions with the active sites of these enzymes .

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial properties of sulfonamide derivatives against various pathogens. Results showed that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may have similar effects due to its structural characteristics .

- Antiviral Potential : Preliminary in silico studies suggest that compounds with similar structures could bind effectively to viral proteases, indicating potential antiviral applications. Molecular docking studies revealed favorable binding affinities to SARS-CoV-2 main protease, which is critical for viral replication .

Research Findings

Recent studies have focused on the pharmacokinetics and toxicity profiles of related compounds, suggesting that modifications in the sulfonamide or acetamide groups can lead to improved bioavailability and reduced toxicity. The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for evaluating the therapeutic potential of such compounds .

Comparative Analysis

| Compound | Structure | Biological Activity | Notable Findings |

|---|---|---|---|

| This compound | Chemical Structure | Enzyme inhibition | Potential antiviral activity against SARS-CoV-2 |

| Similar Sulfonamide Derivative | Varies | Antimicrobial | Effective against Gram-positive bacteria |

| Other Acetamides | Varies | Varies | Improved pharmacokinetics observed |

Q & A

Basic: What synthetic routes are recommended for synthesizing N-(but-3-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide, and what reaction conditions are critical for optimizing yield?

Answer:

The synthesis typically involves multi-step reactions starting with the preparation of the alkyne-containing but-3-yn-1-ylamine intermediate, followed by coupling with a methylsulfonamide-activated acetamide precursor. Key steps include:

- Nucleophilic substitution to introduce the methylsulfonamido group using sodium hydride or similar bases to deprotonate the amine .

- Amide bond formation via carbodiimide coupling (e.g., EDC/HOBt) between the alkyne-containing amine and the activated acetamide derivative.

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) are preferred to stabilize intermediates.

- Temperature control : Reactions often proceed at 0–25°C to avoid side reactions like alkyne polymerization .

Basic: Which spectroscopic and crystallographic techniques are most reliable for confirming the structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can verify the alkyne proton (δ ~1.8–2.2 ppm) and methylsulfonamido group (δ ~3.0–3.5 ppm for CH₃SO₂). 2D NMR (e.g., HSQC, HMBC) resolves connectivity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., C₈H₁₂N₂O₃S).

- X-ray Crystallography : Resolves bond angles and torsional strain in the alkyne and sulfonamide moieties, as demonstrated in structurally related acetamides .

Advanced: How can researchers address discrepancies in reported biological activities of similar sulfonamido-acetamide derivatives?

Answer:

Contradictions often arise from:

- Structural variations : Minor changes (e.g., alkyne vs. aryl substituents) alter target binding. Compare IC₅₀ values against a common assay (e.g., tubulin polymerization inhibition) .

- Assay conditions : Standardize protocols for pH, temperature, and cell lines. For example, antiproliferative activity in cancer cells (e.g., MCF-7) should use matched ATP concentrations .

- Metabolic stability : Use liver microsome assays to assess degradation rates, which may explain variance in in vivo efficacy .

Advanced: What computational strategies are recommended for predicting the binding interactions of this compound with biological targets like tubulin?

Answer:

- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with tubulin’s colchicine-binding site. Focus on the sulfonamido group’s hydrogen bonding with β-tubulin residues (e.g., Asn258) .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and alkyne moiety flexibility .

- QSAR Modeling : Correlate substituent electronic parameters (e.g., Hammett σ) with inhibitory activity to guide structural optimization .

Basic: What preliminary biological screening assays are recommended for evaluating this compound’s pharmacological potential?

Answer:

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, A549) at 24–72 hr exposure .

- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., CDK5) or tubulin polymerization .

- Antimicrobial activity : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced: How can synthetic routes be optimized to improve scalability and purity for in vivo studies?

Answer:

- Protecting groups : Use tert-butoxycarbonyl (Boc) for the amine to prevent side reactions during coupling .

- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

- Yield optimization : Conduct Design of Experiments (DoE) to evaluate temperature, solvent, and catalyst ratios .

Advanced: What strategies are effective in resolving conflicting crystallographic data for structurally related acetamides?

Answer:

- Data validation : Cross-check unit cell parameters (e.g., a, b, c) with Cambridge Structural Database entries .

- Hydrogen bonding analysis : Use Mercury software to compare intermolecular interactions (e.g., C=O⋯H-N) in similar compounds .

- Twist angle quantification : Measure dihedral angles (e.g., between sulfonamido and alkyne groups) to identify conformational outliers .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

- Toxicity : Assume acute toxicity due to unstudied toxicological profiles. Use PPE (gloves, goggles) and work in a fume hood .

- Alkyne hazards : Avoid exposure to sparks or heat (risk of exothermic polymerization). Store under inert gas (N₂/Ar) .

- Waste disposal : Neutralize with dilute HCl before disposal in designated organic waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.